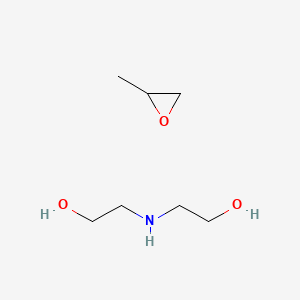
2-(2-Hydroxyethylamino)ethanol;2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethylamino)ethanol;2-methyloxirane is a chemical compound known for its unique structure and properties. It is a polymer formed from the reaction of ethanol, 2,2’-iminobis- with methyloxirane. This compound has a molecular weight of 163.21500 and a boiling point of 268.4ºC at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol;2-methyloxirane involves the reaction of ethanol, 2,2’-iminobis- with methyloxirane. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired polymer .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and more sophisticated equipment to control the reaction parameters. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethylamino)ethanol;2-methyloxirane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
2-(2-Hydroxyethylamino)ethanol;2-methyloxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethylamino)ethanol;2-methyloxirane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Formaldehyde,2-(2-hydroxyethylamino)ethanol,2-methyloxirane,2-nonylphenol: This compound has a similar structure but includes additional functional groups, making it distinct in its properties and applications.
Ethanol,2,2’-iminobis-,polymer with methyloxirane: This is another similar compound with slight variations in its polymer structure.
Uniqueness
2-(2-Hydroxyethylamino)ethanol;2-methyloxirane is unique due to its specific polymer structure and the resulting properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
35176-06-8 |
|---|---|
Molecular Formula |
C7H17NO3 |
Molecular Weight |
163.21 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2-methyloxirane |
InChI |
InChI=1S/C4H11NO2.C3H6O/c6-3-1-5-2-4-7;1-3-2-4-3/h5-7H,1-4H2;3H,2H2,1H3 |
InChI Key |
UHGHWNRFRALUSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C(CO)NCCO |
Related CAS |
35176-06-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




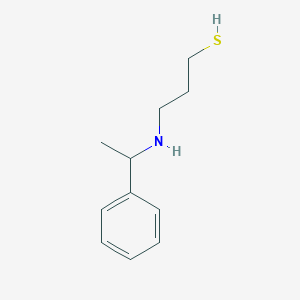
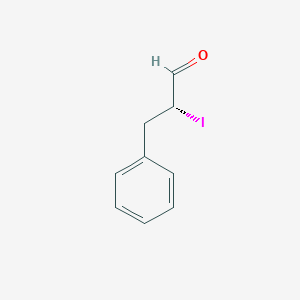

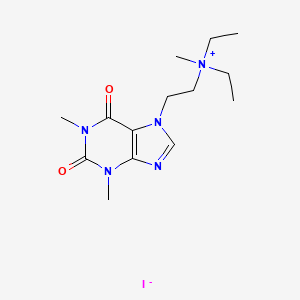
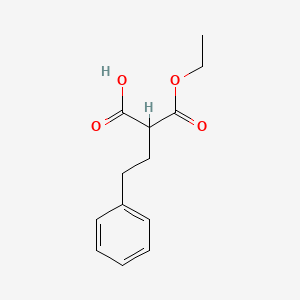


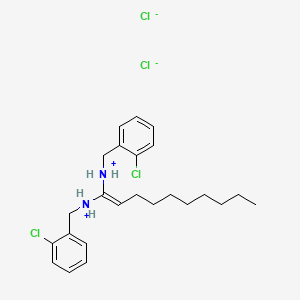
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
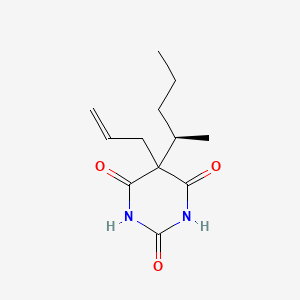

![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
